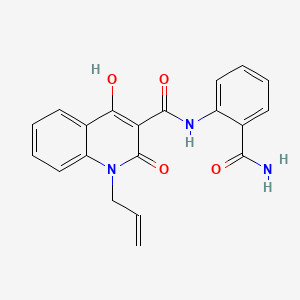
1-ALLYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ALLYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ALLYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the allyl group: This can be done via an allylation reaction using allyl bromide and a base such as potassium carbonate.
Carboxylation and amidation: The carboxylic acid group can be introduced through carboxylation reactions, and the amide group can be formed by reacting the carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-ALLYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation products: Epoxides, aldehydes.
Reduction products: Alcohols.
Substitution products: Nitroquinolines, halogenated quinolines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinolines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-ALLYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets might include:
DNA topoisomerases: Inhibiting these enzymes can lead to anticancer effects.
GABA receptors: Modulation of these receptors can have anxiolytic or anticonvulsant effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: An antimalarial drug with a quinoline core.
Chloroquine: Another antimalarial drug, structurally similar to quinine.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
1-ALLYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE is unique due to the presence of both an allyl group and a carbamoyl-phenyl amide moiety, which might confer distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Número CAS |
313985-99-8 |
|---|---|
Fórmula molecular |
C20H17N3O4 |
Peso molecular |
363.4g/mol |
Nombre IUPAC |
N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H17N3O4/c1-2-11-23-15-10-6-4-8-13(15)17(24)16(20(23)27)19(26)22-14-9-5-3-7-12(14)18(21)25/h2-10,24H,1,11H2,(H2,21,25)(H,22,26) |
Clave InChI |
ANAKUKDJYCGCHI-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


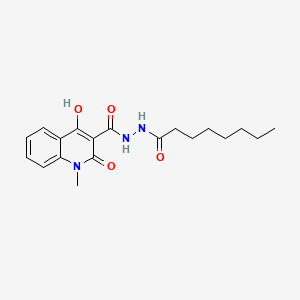
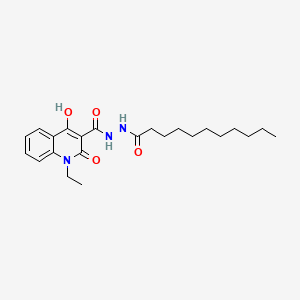
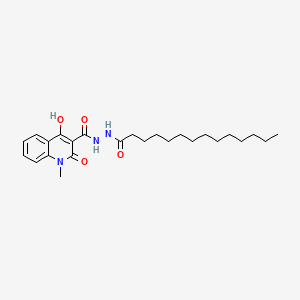
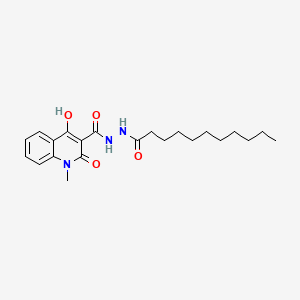
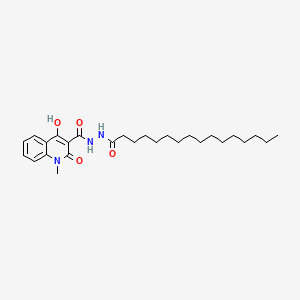
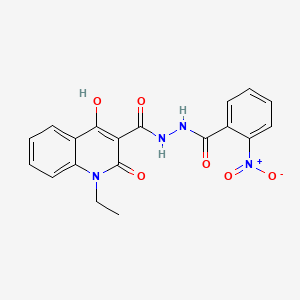
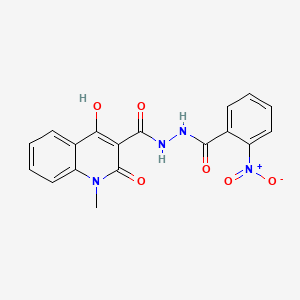
![4-chloro-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604541.png)
![4-bromo-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604543.png)
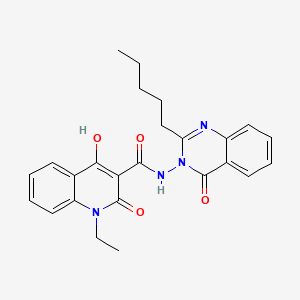
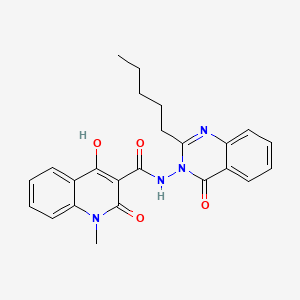
![9,10-Dimethyl-6-phenylbenzo[a]phenazin-5-ol](/img/structure/B604548.png)
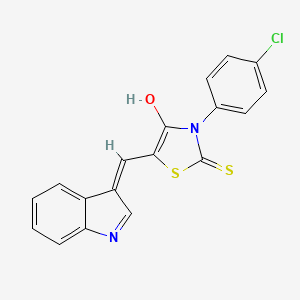
![N-[(E)-1H-indol-3-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B604553.png)
